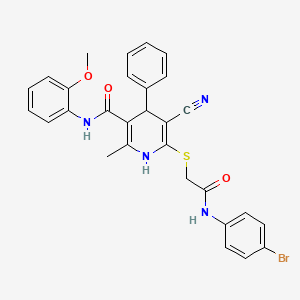

6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Description

This compound is a 1,4-dihydropyridine derivative characterized by multiple substituents that confer unique physicochemical and pharmacological properties. The core structure includes:

- Position 4: A phenyl group, contributing aromatic π-π interactions in receptor binding.

- Position 5: A cyano group, enhancing electron-withdrawing effects and stabilizing the dihydropyridine ring.

- Position 6: A thioether-linked 4-bromophenylamino-oxoethyl group, introducing halogen-mediated hydrophobic interactions.

- Position 3: A carboxamide moiety with a 2-methoxyphenyl substituent, modulating solubility and receptor affinity via methoxy’s electron-donating effects.

Propriétés

IUPAC Name |

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25BrN4O3S/c1-18-26(28(36)34-23-10-6-7-11-24(23)37-2)27(19-8-4-3-5-9-19)22(16-31)29(32-18)38-17-25(35)33-21-14-12-20(30)13-15-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGAXRHNBQFFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide (CAS Number: 902498-74-2) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in pharmacology as calcium channel blockers and in the development of antihypertensive agents. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 469.4 g/mol. Its structure includes a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.4 g/mol |

| CAS Number | 902498-74-2 |

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the presence of a bromophenyl moiety has been associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives containing similar structural features can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

-

Mechanism of Action :

- The compound may act by modulating key signaling pathways involved in cell survival and apoptosis, such as the Bcl-2 family proteins.

- It has been observed that compounds with similar structures can interact with DNA, leading to inhibition of topoisomerase enzymes which are crucial for DNA replication.

- Case Study :

Antimicrobial Activity

The compound's thioether linkage is crucial for its antimicrobial properties. Research has shown that thioether-containing compounds often display significant activity against both gram-positive and gram-negative bacteria.

- In Vitro Studies :

Anticonvulsant Activity

Dihydropyridine derivatives have also been explored for their anticonvulsant potential. The compound's structural features may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in seizure disorders.

- Experimental Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of dihydropyridine derivatives:

| Structural Feature | Activity Impact |

|---|---|

| Bromophenyl Group | Enhances cytotoxicity |

| Methoxyphenyl Substitution | Improves bioavailability |

| Thioether Linkage | Increases antimicrobial activity |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally analogous 1,4-dihydropyridines and related heterocycles, focusing on substituent variations and their biological implications.

Table 1: Structural Comparison of Key Analogs

Key Observations

2-Furyl (AZ257): Introduces oxygen for hydrogen bonding, possibly increasing solubility but reducing membrane permeability compared to phenyl . Thiophen-2-yl (): Sulfur atoms may enhance metabolic stability but increase oxidation risks .

Thioether Substituent :

- 4-Bromophenyl (Target, AZ257) : Bromine’s halogen bonding may improve receptor affinity compared to 4-chlorophenyl () or alkyl groups () .

- 2,4-Dimethylphenyl () : Methyl groups could sterically hinder binding but improve metabolic resistance .

Carboxamide Group: 2-Methoxyphenyl (Target, AZ257): Methoxy’s electron-donating effect may enhance binding to opioid or calcium channels, critical for analgesia .

NMR and Structural Analysis

’s NMR comparison (Figure 6) reveals that substituents at positions 29–44 (analogous to the thioether and carboxamide regions) significantly alter chemical shifts. This suggests that modifications in these regions directly impact the compound’s electronic environment and binding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.